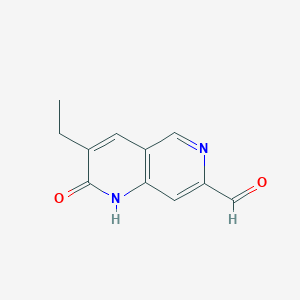
N-Hydroxy-6-methyl-1H-indazole-5-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-hydroxy-6-methyl-1H-indazole-5-carboximidamide is a chemical compound belonging to the class of indazole derivatives Indazoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N'-hydroxy-6-methyl-1H-indazole-5-carboximidamide typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 6-methyl-1H-indazole-5-carboximidamide.
Hydroxylation Reaction: The hydroxylation of the indazole derivative is achieved using hydroxylating agents like hydrogen peroxide (H₂O₂) or sodium hydroxide (NaOH) under controlled conditions.
Purification: The resulting compound is purified through crystallization or chromatographic techniques to obtain the pure N'-hydroxy-6-methyl-1H-indazole-5-carboximidamide.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: N'-hydroxy-6-methyl-1H-indazole-5-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized indazole derivatives, reduced indazole derivatives, and substituted indazole derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N'-hydroxy-6-methyl-1H-indazole-5-carboximidamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activity and can be used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which N'-hydroxy-6-methyl-1H-indazole-5-carboximidamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparación Con Compuestos Similares
N'-hydroxy-6-methyl-1H-indazole-5-carboximidamide is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other indazole derivatives, such as N'-hydroxy-1-methyl-1H-imidazole-5-carboximidamide, share structural similarities but may differ in their functional groups and biological activities.
Uniqueness: The presence of the hydroxyl group and the specific substitution pattern on the indazole ring contribute to the unique properties and applications of N'-hydroxy-6-methyl-1H-indazole-5-carboximidamide.
Propiedades
Fórmula molecular |
C9H10N4O |
|---|---|
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
N'-hydroxy-6-methyl-1H-indazole-5-carboximidamide |
InChI |
InChI=1S/C9H10N4O/c1-5-2-8-6(4-11-12-8)3-7(5)9(10)13-14/h2-4,14H,1H3,(H2,10,13)(H,11,12) |
Clave InChI |
YSNRIUKXWWIISW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C(=NO)N)C=NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-[Di(propan-2-yl)amino]ethoxy]aniline](/img/structure/B15360140.png)
![(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;2-[(2S)-1-methylpyrrolidin-2-yl]ethanamine](/img/structure/B15360142.png)



![2,5-dihydroxy-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B15360168.png)
![2-(4-Nitrophenyl)imidazo[1,2-a]pyrazin-3-ol](/img/structure/B15360176.png)
![(2S)-2-[4-(Acetylamino)phenyl]-N-(5-isopropylthiazol-2-yl)propanamide](/img/structure/B15360182.png)




![4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-2,5-dihydro-1,3-thiazole](/img/structure/B15360221.png)

